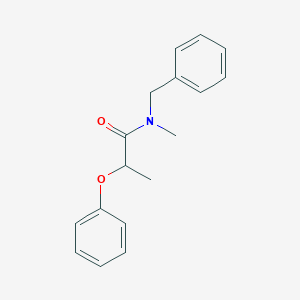

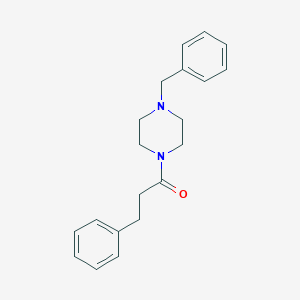

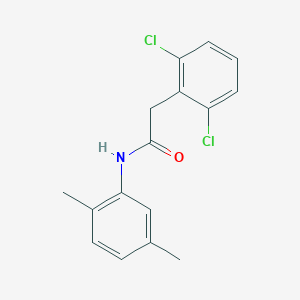

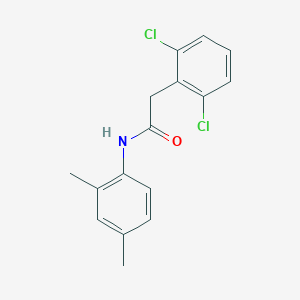

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide, commonly known as diclofop-methyl, is a selective herbicide that belongs to the aryloxyphenoxypropionate (AOPP) class. It is widely used in agriculture to control annual grass weeds in crops such as wheat, barley, and oats.

Wissenschaftliche Forschungsanwendungen

Diclofop-methyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of annual grass weeds, including wild oats, foxtail, and barnyard grass. In addition, diclofop-methyl has been used in research studies to investigate the physiological and biochemical effects of herbicides on plants.

Wirkmechanismus

Diclofop-methyl works by inhibiting the synthesis of fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. Specifically, diclofop-methyl targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.

Biochemical and Physiological Effects:

Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of fatty acid synthesis, the disruption of cell membranes, and the induction of oxidative stress. In addition, diclofop-methyl has been shown to affect the photosynthetic process in plants, leading to reduced growth and yield.

Vorteile Und Einschränkungen Für Laborexperimente

Diclofop-methyl is a useful tool for studying the effects of herbicides on plants. Its selective activity against annual grass weeds makes it a valuable tool for investigating the biochemical and physiological effects of herbicides on crop plants. However, as with any herbicide, care must be taken when handling and using diclofop-methyl in lab experiments.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation into diclofop-methyl. These include the development of new formulations and delivery methods for diclofop-methyl, as well as the investigation of its effects on non-target organisms and the environment. Additionally, further research is needed to understand the mechanism of action of diclofop-methyl and its potential for use in integrated weed management strategies.

In conclusion, diclofop-methyl is a selective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of fatty acid synthesis, which leads to the disruption of cell membranes and ultimately, plant death. Diclofop-methyl has a range of biochemical and physiological effects on plants, and is a valuable tool for investigating the effects of herbicides on crop plants. Further research is needed to understand the potential benefits and limitations of diclofop-methyl, and to develop new strategies for its use in agriculture.

Synthesemethoden

Diclofop-methyl is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with ethyl chloroformate to form 2-(2,4-dichlorophenoxy)ethyl chloroformate. This intermediate is then reacted with 2-ethylphenol to form diclofop-methyl.

Eigenschaften

Molekularformel |

C17H17Cl2NO2 |

|---|---|

Molekulargewicht |

338.2 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide |

InChI |

InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-7-15(12)20-17(21)11(2)22-16-9-8-13(18)10-14(16)19/h4-11H,3H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

XILUPFKISHRLCE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)

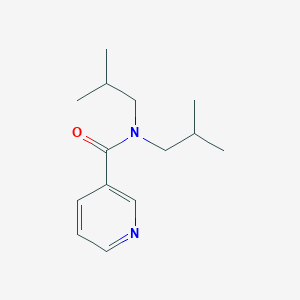

![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)

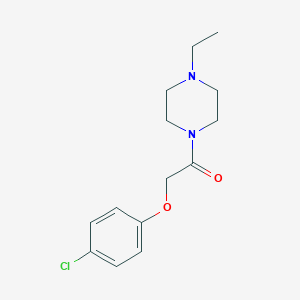

![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)